VVZ-149 -

VVZ-149

Catalog Number: EVT-285198
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.
Overview

VVZ-149, also known as Opiranserin, is a novel pharmaceutical compound currently under investigation for its analgesic properties. It functions primarily as a selective blocker of the glycine transporter type 2 and as an antagonist of the serotonin receptor 5-hydroxytryptamine 2A. This dual mechanism positions VVZ-149 as a promising candidate for the treatment of postoperative pain, particularly in settings where traditional opioid therapies may be less desirable due to their side effects and potential for dependency .

Source

VVZ-149 was developed by Vivozon, a biopharmaceutical company focused on innovative therapies for pain management and other neurological conditions. The compound has been subjected to various clinical trials to assess its efficacy and safety profile, with significant progress reported in recent years .

Classification

VVZ-149 is classified as a small molecule drug, specifically targeting the glycine transporter type 2 and serotonin receptor 5-hydroxytryptamine 2A. It is categorized under analgesics, particularly non-opioid and non-steroidal anti-inflammatory drugs (NSAIDs), making it an appealing alternative in pain management .

Synthesis Analysis

Methods

The synthesis of VVZ-149 involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods used by Vivozon are not disclosed in public literature, typical synthetic routes for compounds of this class often include:

  1. Formation of Key Intermediates: Initial steps may involve the creation of essential intermediates through reactions such as alkylation or acylation.
  2. Coupling Reactions: These intermediates are then coupled using techniques like amide bond formation or other coupling strategies to build the core structure.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate VVZ-149 from by-products.

Technical details regarding exact reagents and conditions remain proprietary but are critical for ensuring the purity and efficacy of the compound .

Molecular Structure Analysis

Structure

The molecular formula of VVZ-149 is C21H34N2O5C_{21}H_{34}N_{2}O_{5}, with a molar mass of approximately 394.51 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity:

  • Amine Groups: Essential for interaction with neurotransmitter receptors.
  • Hydroxyl Groups: Potentially involved in hydrogen bonding with biological targets.

Data

The compound's structural representation can be depicted through various chemical notation systems including SMILES and InChI formats, which provide insights into its three-dimensional conformation and potential binding interactions with target receptors .

Chemical Reactions Analysis

Reactions

VVZ-149 primarily acts through inhibition of the glycine transporter type 2 and antagonism of the serotonin receptor 5-hydroxytryptamine 2A. These actions suggest that it may modulate neurotransmitter levels in synaptic clefts, thereby influencing pain pathways.

Key Reactions Include:

  1. Inhibition of Glycine Transporter: Reduces glycine reuptake, increasing synaptic availability.
  2. Antagonism at Serotonin Receptors: Blocks serotonin signaling pathways associated with pain perception.

These mechanisms are crucial for its potential application in managing postoperative pain without relying on opioids .

Mechanism of Action

Process

VVZ-149 operates through a multifaceted mechanism involving:

  1. Glycine Transporter Type 2 Inhibition: By blocking this transporter, VVZ-149 increases extracellular glycine levels, which can enhance inhibitory neurotransmission in pain pathways.
  2. Serotonin Receptor Antagonism: Specifically targeting the serotonin receptor 5-hydroxytryptamine 2A, VVZ-149 may alter pain perception by modulating serotonergic signaling involved in mood and pain regulation.

Data from clinical studies indicate that these combined actions may lead to improved analgesic effects while minimizing side effects typically associated with opioid use .

Physical and Chemical Properties Analysis

Physical Properties

VVZ-149 is characterized by:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data would be determined during formulation studies.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under various pH conditions is crucial for its formulation.
  • Reactivity: Reactivity profiles would be assessed during preclinical studies to ensure safety and efficacy.

Relevant data from analytical methods such as chromatography would be utilized to confirm these properties during development phases .

Applications

VVZ-149 shows promise in various scientific applications, particularly in:

  • Pain Management: As an alternative analgesic for postoperative pain relief.
  • Research Tool: Investigating the roles of glycine and serotonin pathways in pain modulation.

Clinical trials have demonstrated its potential effectiveness compared to traditional analgesics, indicating a significant step forward in non-opioid pain management strategies .

Introduction to VVZ-149 in Contemporary Analgesic Research

Emergence of Multi-Target Ligands in Pain Management

Traditional analgesics face significant limitations: opioids induce tolerance and addiction, NSAIDs exhibit weak efficacy for severe pain, and single-target agents often fail against complex pain pathways. This has accelerated research into multi-target ligands (MTLs) that simultaneously modulate multiple pain mechanisms. VVZ-149 (Opiranserin) exemplifies this paradigm, emerging as a first-in-class non-opioid analgesic designed to inhibit both glycine transporter 2 (GlyT2) and serotonin 5-HT2A receptors. Its development addresses the urgent unmet need for effective alternatives to opioids, particularly in postoperative pain where opioid reduction is critical [1] [6].

Clinical evidence underscores the advantages of this approach. In Phase 2/3 trials, VVZ-149 reduced opioid consumption by 29.5–40% in patients undergoing laparoscopic colorectal surgery or gastrectomy compared to placebo (Table 1). This aligns with preclinical data showing VVZ-149’s efficacy in neuropathic pain models (e.g., spinal nerve ligation), where it elevated mechanical withdrawal thresholds by 45% MPE (maximum possible effect) at 100 mg/kg orally—comparable to morphine at 3 mg/kg [4] [5] [7]. The synergistic action of its dual targets enables broader efficacy across pain dimensions (sensory, affective) while minimizing tolerance—a key drawback of single-target drugs [6] [10].

Table 1: Clinical Efficacy of VVZ-149 in Postoperative Pain

Trial PhasePatient PopulationKey OutcomesOpioid Reduction
Phase 2 (NCT02489526)Laparoscopic colorectal surgery (N=60)↓ Pain intensity; ↓ PCA demands34.2% overall; 40% in high-negative-affect subgroup
Phase 2 (NCT02844725)Laparoscopic/robotic gastrectomy (N=59)Significant pain reduction at 4h post-op29.5% overall; 32.6% in early-rescue subgroup
Phase 3 (Korea, 2024)Laparoscopic colectomyConfirmatory efficacy vs. placebo≥30% sustained reduction

Rationale for Dual GlyT2/5-HT2A Receptor Inhibition

The therapeutic synergy of VVZ-149 stems from complementary neurobiological mechanisms:

  • GlyT2 Inhibition: GlyT2 regulates glycine reuptake in spinal cord synapses. By blocking GlyT2 (IC50 = 0.86 µM), VVZ-149 elevates synaptic glycine levels, potentiating glycine receptor (GlyR)-mediated chloride influx. This hyperpolarizes dorsal horn neurons, dampening nociceptive signaling (Figure 1). Preclinical studies confirm that GlyT2 inhibitors reverse mechanical allodynia in neuropathic pain models without respiratory depression—a critical safety advantage over opioids [4] [8] [9].
  • 5-HT2A Receptor Antagonism: Serotonin modulates pain via divergent pathways. While 5-HT1A activation inhibits pain, 5-HT2A enhances excitatory neurotransmission and central sensitization. VVZ-149 antagonizes 5-HT2A (IC50 = 1.3 µM), reducing affective pain components (e.g., anxiety, catastrophizing) linked to increased opioid demand. Clinical data reveal that patients with high preoperative negative affect experienced significantly greater analgesia with VVZ-149, underscoring its role in modulating pain-emotion interactions [1] [5] [10].

Table 2: Pharmacological Targets of VVZ-149

TargetRole in Pain PathwaysVVZ-149 ActivityFunctional Outcome
GlyT2Glycine reuptake transporter in spinal cordInhibition (IC50 = 0.86 µM)↑ Glycine-mediated inhibitory neurotransmission; ↓ central sensitization
5-HT2A receptorSerotonin receptor promoting excitatory signalingAntagonism (IC50 = 1.3 µM)↓ Affective pain components; ↓ anxiety-related pain amplification
P2X3 receptorATP-gated ion channel in nociceptorsAntagonism (IC50 = 0.87 µM)↓ Peripheral nociceptor activation (secondary activity)

Figure 1: Spinal and supraspinal mechanisms of VVZ-149. GlyT2 inhibition enhances glycinergic inhibition in the dorsal horn (blue), reducing nociceptive relay to the brain. 5-HT2A antagonism in limbic areas (red) attenuates emotional pain processing.

The dual action provides spatial and mechanistic coverage:

  • Spatial Coverage: GlyT2 inhibition acts spinally to block peripheral nociception, while 5-HT2A antagonism operates supraspinally to mitigate affective pain.
  • Temporal Coverage: GlyT2 inhibition addresses acute nociceptive signaling, whereas 5-HT2A blockade prevents central sensitization and chronicization [6] [10].

This rationale is validated by VVZ-149’s approval in Korea (2024) for acute postoperative pain and ongoing Phase 3 trials in the US (NCT04430088) [3] [6]. Its design also inspired novel scaffolds like Compound 29, which integrates Vilazodone’s SSRI pharmacophore with VVZ-149’s 5-HT2A antagonism for enhanced multitarget activity [10].

Properties

Product Name

VVZ-149

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

VVZ-149, VVZ 149, VVZ149

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.